molecular formula C11H12Br2O3 B3058298 tert-Butyl 3,5-dibromo-2-hydroxybenzoate CAS No. 88797-22-2

tert-Butyl 3,5-dibromo-2-hydroxybenzoate

Cat. No.: B3058298
CAS No.: 88797-22-2
M. Wt: 352.02 g/mol
InChI Key: MFZYAHYEMPWVFL-UHFFFAOYSA-N
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Description

Tert-Butyl 3,5-dibromo-2-hydroxybenzoate is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzoate ester core that is strategically functionalized with bromine atoms and a hydroxyl group, making it a versatile intermediate for constructing more complex molecules. The bromine substituents are excellent handles for further synthetic manipulation via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to introduce a wide array of other functional groups . The tert-butyl ester group offers enhanced stability and can be selectively removed under mild acidic conditions to reveal the corresponding carboxylic acid, providing a crucial strategic handle in multi-step synthetic sequences. Compounds based on the dibrominated hydroxybenzoate scaffold have been identified as key structural motifs in active pharmaceutical ingredients. Related structures, specifically (3,5-dibromo-4-hydroxyphenyl) methanone derivatives, have demonstrated potent biological activity in scientific studies, showing promise as agents for the treatment and prevention of hyperuricemia and gout by inhibiting uric acid formation and promoting its excretion . Furthermore, research on structurally similar halogenated hydroxybenzoates indicates that this class of compounds can exhibit significant cytotoxicity, making them valuable for investigative toxicology and pharmacological studies, particularly in assessing effects on cellular processes like wound healing . The molecular structure of the core 3,5-dibromo-2-hydroxybenzoic acid scaffold is characterized by intramolecular hydrogen bonding and specific molecular packing in the solid state, which can influence its physical properties and reactivity . This reagent is intended for use in laboratory research and development only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3,5-dibromo-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Br2O3/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5,14H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZYAHYEMPWVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Br)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579757
Record name tert-Butyl 3,5-dibromo-2-hydroxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88797-22-2
Record name tert-Butyl 3,5-dibromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for Tert Butyl 3,5 Dibromo 2 Hydroxybenzoate and Analogous Architectures

Esterification Strategies for 3,5-Dibromo-2-hydroxybenzoic Acid Derivatives

The introduction of a bulky tert-butyl group onto the carboxylic acid moiety of 3,5-dibromo-2-hydroxybenzoic acid presents a challenge due to steric hindrance. Several esterification strategies can be employed to overcome this, each with its own advantages and limitations.

Catalytic Esterification Routes to tert-Butyl 3,5-dibromo-2-hydroxybenzoate (B262817)

Direct acid-catalyzed esterification, such as the Fischer-Speier method, is often less effective for the synthesis of tert-butyl esters due to the propensity of tert-butanol (B103910) to undergo elimination to form isobutene under strong acid and high-temperature conditions. A milder and more effective approach is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgnsf.gov This method allows for the esterification to proceed under mild, neutral conditions at room temperature, making it suitable for substrates with sensitive functional groups. nsf.gov

The mechanism of the Steglich esterification involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. The nucleophilic DMAP then attacks this intermediate, forming a reactive acyl-pyridinium species. Finally, the alcohol, in this case, tert-butanol, attacks the acyl-pyridinium intermediate to furnish the desired ester, regenerating the DMAP catalyst. A significant advantage of this method is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration. nsf.gov

Carboxylic AcidAlcoholCoupling AgentCatalystSolventYield (%)
Phenylacetic Acidtert-Butyl AlcoholEDC/HOBtDMAPNot SpecifiedHigh
(4-Methoxyphenyl)acetic Acidtert-Butyl AlcoholEDC/HOBtDMAPNot Specified45
Cinnamic Acidtert-Butyl AlcoholEDC/HOBtDMAPNot Specified60
N-Boc-L-glutamic acidtert-Butyl AlcoholEDC/HOBtDMAPNot Specified95

Data adapted from a study on the esterification of various carboxylic acids with tert-butyl alcohol. researchgate.net EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are also commonly used in these types of reactions.

Formation via Activated Carboxylic Acid Precursors

An alternative strategy involves the conversion of the carboxylic acid into a more reactive derivative, such as an acid chloride, which can then readily react with tert-butanol. 3,5-Dibromo-2-hydroxybenzoic acid can be converted to its corresponding acid chloride, 3,5-dibromo-2-hydroxybenzoyl chloride, using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). youtube.com The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed. youtube.com

The resulting 3,5-dibromo-2-hydroxybenzoyl chloride is a highly reactive intermediate that can undergo nucleophilic acyl substitution with tert-butanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid that is formed.

Carboxylic AcidChlorinating AgentSolventConditions
3,5-Dichlorobenzoic AcidOxalyl chlorideDichloromethane (B109758) (DCM) with catalytic DMF0 °C to room temperature
3,5-Dimethylbenzoic AcidThionyl chlorideTolueneReflux

This table illustrates common conditions for the synthesis of substituted benzoyl chlorides. youtube.com

Nucleophilic Acyl Substitution Approaches Employing Carboxylate Anions

A classical approach to ester synthesis is the reaction of a carboxylate anion with an alkyl halide. In this context, the sodium or potassium salt of 3,5-dibromo-2-hydroxybenzoic acid could be reacted with a tert-butyl halide, such as tert-butyl bromide. However, this method is generally not efficient for the synthesis of tert-butyl esters. The tert-butyl halide is a tertiary alkyl halide, which strongly favors elimination reactions (E1 or E2) over substitution (SN1 or SN2) in the presence of a base, which the carboxylate anion is. nih.govdoubtnut.comvedantu.com The major product of the reaction between sodium methoxide (B1231860) and tert-butyl bromide, for instance, is isobutylene (B52900), the product of elimination. doubtnut.comvedantu.com Therefore, this route is not a practical method for the synthesis of tert-butyl 3,5-dibromo-2-hydroxybenzoate.

Regioselective Bromination Protocols for 2-Hydroxybenzoate Cores

The introduction of two bromine atoms specifically at the 3- and 5-positions of a 2-hydroxybenzoate core requires a careful selection of brominating agents and reaction conditions, taking into account the directing effects of the substituents on the aromatic ring.

Electrophilic Bromination Techniques for Substituted Salicylates

The hydroxyl (-OH) and the ester (-COOR) groups on the salicylic (B10762653) acid framework have competing directing effects in electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating ortho-, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. scribd.comyoutube.com Conversely, the ester group is a deactivating meta-director. The powerful activating effect of the hydroxyl group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3, 5, and to a lesser extent, the sterically hindered position next to the ester).

Direct bromination of salicylic acid or its esters with molecular bromine (Br₂) often leads to a mixture of products, including polybrominated species. researchgate.netyoutube.com When salicylic acid is treated with bromine water, 2,4,6-tribromophenol (B41969) is formed, indicating that the carboxylic acid group can also be displaced under these conditions. researchgate.netyoutube.com To achieve selective 3,5-dibromination, milder and more controlled brominating agents are necessary.

N-Bromosuccinimide (NBS) is a widely used reagent for regioselective bromination of activated aromatic compounds. organic-chemistry.orgnih.govmasterorganicchemistry.com The reaction can be carried out under various conditions, often with a catalyst or in a specific solvent to control the regioselectivity. For phenols, NBS can be used for ortho-bromination in the presence of certain additives. capes.gov.brorgsyn.org

SubstrateBrominating AgentConditionsMajor Product(s)
Phenol (B47542)NBS / DiisopropylamineDichloromethane, room temp.2,6-Dibromophenol
2-Substituted PhenolsNBS / DiisopropylamineDichloromethane, room temp.2-Bromo-6-substituted phenols
para-Substituted PhenolsNBS / p-TsOHMethanol (B129727), short reaction timesMono ortho-brominated phenols
AcetanilideNBS / cat. HClAcetonitrile (B52724)4-Bromoacetanilide

This table summarizes various conditions for regioselective bromination of phenolic and other activated aromatic compounds. youtube.comcapes.gov.brorgsyn.org

Directed Bromination Methodologies

For highly specific regioselectivity, directed ortho-metalation (DoM) can be a powerful tool. In this strategy, a directing group on the aromatic ring coordinates to an organolithium reagent, leading to deprotonation at an adjacent ortho position. The resulting aryl lithium species can then be quenched with an electrophilic bromine source, such as Br₂ or 1,2-dibromoethane, to introduce a bromine atom at the desired position. For salicylic acid derivatives, the hydroxyl group or a protected form of it can act as a directing group. researchgate.netcapes.gov.br This method offers a high degree of control over the position of bromination.

Another approach involves the use of specific catalysts that can influence the regioselectivity of the bromination reaction. For instance, the use of Lewis acids or other additives in conjunction with NBS can enhance the electrophilicity of the bromine and direct it to a specific position on the aromatic ring. nsf.govnih.gov

Protecting Group Chemistry in Multi-Step Syntheses Involving this compound

In the intricate pathways of multi-step organic synthesis, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. wikipedia.orgorganic-chemistry.org The synthesis of complex molecules derived from precursors like 3,5-dibromosalicylic acid often requires a carefully planned protecting group strategy to achieve high chemoselectivity and yield. The tert-butyl ester is a prominent choice for the protection of carboxylic acids due to its unique stability and specific deprotection conditions. thieme.de

Strategic Application of the tert-Butyl Ester as a Carboxyl Protecting Group

The strategic installation of a tert-butyl ester, forming this compound from 3,5-dibromosalicylic acid, is a key step in leveraging this compound as a versatile intermediate. The tert-butyl group is exceptionally bulky, which provides steric hindrance that shields the carbonyl carbon of the ester from nucleophilic attack. This characteristic makes the tert-butyl ester robust and stable under a wide range of reaction conditions, including those involving nucleophiles, bases, and many reducing agents. thieme.de

The stability of the tert-butyl ester allows for selective chemical transformations at other sites of the molecule. For instance, with the carboxylic acid group masked in this compound, the phenolic hydroxyl group can undergo selective reactions such as O-alkylation or O-acylation. This prevents the acidic proton of the carboxylic acid from interfering with base-mediated reactions and protects the carboxyl group from participating in undesired side reactions. This level of control is fundamental in the systematic construction of more complex derivatives.

Selective Deprotection Mechanisms of tert-Butyl Esters

The removal, or deprotection, of the tert-butyl group is as critical as its installation. The utility of the tert-butyl ester as a protecting group stems from its facile cleavage under acidic conditions, which proceeds through a distinct mechanism that ensures selectivity. youtube.com

The deprotection is typically initiated by protonation of the ester oxygen, followed by the elimination of a highly stable tert-butyl carbocation. This cation is then quenched, often by losing a proton to form isobutylene gas, driving the reaction to completion. researchgate.net This mechanism avoids the harsh nucleophilic or basic conditions required for the saponification of other esters (e.g., methyl or ethyl esters), thus preserving sensitive functional groups elsewhere in the molecule. youtube.com

A variety of reagents can be employed for the selective deprotection of tert-butyl esters, with the choice depending on the substrate's sensitivity to acid.

Strong Protic Acids: Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM), is a classic reagent for rapid and clean cleavage of tert-butyl esters. nih.gov

Lewis Acids: For molecules containing other acid-labile protecting groups, milder Lewis acids offer greater selectivity. Reagents such as zinc bromide (ZnBr₂) in DCM have been shown to chemoselectively hydrolyze tert-butyl esters in the presence of other sensitive moieties. semanticscholar.orgresearchgate.net The CeCl₃·7H₂O–NaI system in acetonitrile is another effective method. researchgate.net

Milder Acidic Conditions: Aqueous phosphoric acid has been reported as an environmentally benign and mild reagent for the deprotection of tert-butyl esters, tolerating other sensitive groups like benzyl (B1604629) esters and TBDMS ethers. organic-chemistry.org

Radical-Mediated Deprotection: Recent advancements have introduced novel, non-acidic methods. For example, the combination of the tris(4-bromophenyl)aminium radical cation (often called magic blue) and triethylsilane provides a catalytic and mild protocol for cleaving the C–O bond of tert-butyl esters. organic-chemistry.orgacs.org

The following table summarizes various conditions for the selective deprotection of tert-butyl esters, which would be applicable to the cleavage of this compound.

Reagent(s)Solvent(s)TemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureStandard, highly efficient method for acid-stable molecules. nih.gov
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room TemperatureChemoselective for tert-butyl esters over other acid-labile groups. semanticscholar.orgresearchgate.net
Cerium(III) chloride / Sodium IodideAcetonitrile40-70 °CSelective hydrolysis, leaving benzyl esters and ethers intact. researchgate.netacs.org
Aqueous Phosphoric AcidDioxane/Water80-100 °CMild, environmentally friendly option. organic-chemistry.org
Tris(4-bromophenyl)aminium radical cation / TriethylsilaneDichloromethane (DCM)Room TemperatureCatalytic, non-acidic method suitable for sensitive substrates. acs.org

Exploration of Reaction Mechanisms and Intrinsic Reactivity of Tert Butyl 3,5 Dibromo 2 Hydroxybenzoate

Investigation of Ester Hydrolysis Mechanisms

The hydrolysis of the tert-butyl ester group in tert-butyl 3,5-dibromo-2-hydroxybenzoate (B262817) can proceed through different mechanisms depending on the catalytic conditions (acidic or basic). The significant steric bulk of the tert-butyl group is a primary factor influencing these pathways.

Acid-Catalyzed Hydrolysis Kinetics and Pathways

Under acidic conditions, tert-butyl esters are known to be highly labile. The hydrolysis of tert-butyl 3,5-dibromo-2-hydroxybenzoate is expected to proceed via a unimolecular mechanism involving alkyl-oxygen bond cleavage (AAL1). This pathway is favored due to the formation of a stable tertiary carbocation.

The reaction pathway is initiated by the protonation of the carbonyl oxygen of the ester. This is followed by the heterolytic cleavage of the C-O bond, releasing the resonance-stabilized tert-butyl carbocation and 3,5-dibromo-2-hydroxybenzoic acid. The tert-butyl cation is then neutralized by reacting with water to form tert-butanol (B103910) or by eliminating a proton to form isobutylene (B52900). The rate of this reaction is primarily dependent on the stability of the departing carbocation, making this pathway highly efficient for tert-butyl esters.

Table 1: Proposed Mechanism for Acid-Catalyzed Hydrolysis

StepDescriptionKey Intermediates
1Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺).Protonated ester
2Unimolecular cleavage of the alkyl-oxygen bond (rate-determining step).tert-Butyl carbocation and 3,5-dibromo-2-hydroxybenzoic acid
3Reaction of the tert-butyl carbocation with water or elimination of a proton.tert-Butanol or Isobutylene

Base-Catalyzed Hydrolysis (Saponification) Kinetics and Pathways

In contrast to acid-catalyzed hydrolysis, tert-butyl esters, including this compound, are remarkably stable under many basic conditions. arkat-usa.org The typical mechanism for base-catalyzed ester hydrolysis (saponification) is a bimolecular acyl-oxygen cleavage (BAC2), which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.

However, the large steric hindrance presented by the bulky tert-butyl group effectively shields the electrophilic carbonyl carbon, making nucleophilic attack difficult. researchgate.net Consequently, standard aqueous saponification conditions are often ineffective or require harsh conditions such as high temperatures. arkat-usa.org Alternative methods using non-aqueous solvent systems, such as sodium hydroxide in a mixture of methanol (B129727) and dichloromethane (B109758), have been shown to facilitate the hydrolysis of sterically hindered esters under milder, non-aqueous conditions. arkat-usa.orgresearchgate.net These conditions likely operate by enhancing the nucleophilicity of the hydroxide ion, which is poorly solvated in such media. arkat-usa.org

Aromatic Ring Reactivity and Transformations

The reactivity of the benzene (B151609) ring is significantly influenced by the existing substituents: the hydroxyl group (-OH), two bromine atoms (-Br), and the tert-butoxycarbonyl group (-COOtBu).

Susceptibility to Electrophilic Aromatic Substitution Beyond Bromination

The benzene ring of this compound has one available position for substitution, at the C6 position. The directing effects of the existing substituents converge to activate this specific position for electrophilic attack.

Hydroxyl Group (-OH): As a powerful activating group, it directs incoming electrophiles to the ortho and para positions. website-files.com In this molecule, the C6 position is ortho to the hydroxyl group.

Bromine Atoms (-Br): Halogens are deactivating groups but are ortho-, para-directors. The bromine at C3 directs para to the C6 position, and the bromine at C5 directs ortho to the C6 position.

tert-Butoxycarbonyl Group (-COOtBu): This ester group is deactivating and a meta-director. The C6 position is meta to this group.

The strong activating and ortho-directing effect of the phenolic hydroxyl group is the dominant influence, making the C6 position highly susceptible to electrophilic substitution. mlsu.ac.inchemistrysteps.com Reactions such as nitration, sulfonation, or Friedel-Crafts reactions would be expected to occur selectively at this site, often under milder conditions than those required for benzene itself due to the high activation conferred by the phenol (B47542). askiitians.com

Table 2: Directing Effects of Substituents for Electrophilic Aromatic Substitution

SubstituentPositionEffect on ReactivityDirecting Influence on C6
-OHC2Strongly ActivatingOrtho
-BrC3DeactivatingPara
-BrC5DeactivatingOrtho
-COOtBuC1DeactivatingMeta

Nucleophilic Aromatic Substitution on the Highly Substituted Benzene Ring

Nucleophilic aromatic substitution (SNAr) generally requires the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. libretexts.org In this compound, the two bromine atoms can potentially serve as leaving groups.

However, the aromatic ring is substituted with a strongly electron-donating hydroxyl group (-OH), which significantly increases the electron density of the ring and deactivates it for nucleophilic attack. nih.gov This effect is even more pronounced if the phenol is deprotonated to the phenoxide (-O⁻) under basic conditions. While the ester group and bromine atoms are electron-withdrawing, their effect is generally insufficient to overcome the powerful deactivating influence of the hydroxyl/phenoxide group for a conventional SNAr mechanism. Therefore, nucleophilic aromatic substitution on this molecule is expected to be extremely difficult and would likely require specialized catalytic systems or radical-mediated pathways that can activate otherwise inert aryl halides. osti.govresearchgate.net

Chemical Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity in this compound. Its acidity and nucleophilicity allow for a variety of chemical transformations. The presence of two electron-withdrawing bromine atoms and the ester group increases the acidity of the phenolic proton compared to unsubstituted phenol.

Common transformations include:

O-Alkylation (Ether Formation): Upon deprotonation with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, the compound can act as a nucleophile. Subsequent reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) via a Williamson ether synthesis would yield the corresponding ether derivative.

O-Acylation (Ester Formation): The phenolic hydroxyl group can be acylated by reacting with acyl chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine, to form a second ester linkage. askiitians.com For example, reaction with acetyl chloride would yield tert-butyl 2-acetoxy-3,5-dibromobenzoate.

These reactions allow for the modification of the phenolic group, which can be used as a synthetic handle or to alter the compound's chemical properties.

Table 3: Potential Reactions of the Phenolic Hydroxyl Group

Reaction TypeReagentsProduct Functional Group
O-Alkylation1. Base (e.g., K₂CO₃) 2. Alkyl Halide (e.g., CH₃I)Aryl Ether (-OCH₃)
O-AcylationAcyl Chloride (e.g., CH₃COCl) / Base (e.g., Pyridine)Phenolic Ester (-OCOCH₃)
DeprotonationStrong Base (e.g., NaOH)Sodium Phenoxide (-O⁻Na⁺)

Alkylation and Acylation Reactions of the Hydroxyl Moiety

The phenolic hydroxyl group in this compound is a primary site for nucleophilic attack, readily undergoing alkylation and acylation reactions. These transformations are fundamental for introducing a variety of functional groups, thereby modifying the compound's steric and electronic properties.

Alkylation typically involves the reaction of the hydroxyl group with an alkyl halide in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the alkyl halide. This process is analogous to the Williamson ether synthesis.

Acylation introduces an acyl group (R-C=O) onto the hydroxyl moiety, forming an ester. This is commonly achieved by reacting the parent compound with an acid chloride or anhydride, often in the presence of a base like pyridine to neutralize the acidic byproduct. youtube.com The reaction proceeds via a nucleophilic acyl substitution mechanism. youtube.com

These reactions are crucial for installing protecting groups on the hydroxyl moiety, which can prevent unwanted side reactions during subsequent transformations on other parts of the molecule.

Table 1: Representative Alkylation and Acylation Reactions
Reaction TypeReagentsProduct TypeMechanism
AlkylationAlkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃)Aryl EtherNucleophilic Substitution (Sₙ2)
AcylationAcyl Chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Aryl EsterNucleophilic Acyl Substitution
AcylationAcid Anhydride (e.g., (CH₃CO)₂O), Catalyst (e.g., H₂SO₄)Aryl EsterNucleophilic Acyl Substitution

Examination of Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound and its derivatives allows for potential intramolecular cyclization and rearrangement reactions, leading to the formation of new heterocyclic systems.

Intramolecular Cyclization: Following alkylation of the hydroxyl group with a suitable chain containing an electrophilic center, intramolecular cyclization can be induced. For instance, if an alkyl chain with a terminal leaving group is introduced, an intramolecular Sₙ2 reaction can lead to the formation of a cyclic ether. Similarly, functionalization followed by reactions like the Parham cyclization, which involves lithium-halogen exchange and subsequent intramolecular nucleophilic attack, can be envisioned for forming heterocyclic structures. wikipedia.org Another pathway could involve a domino reaction, such as an intermolecular coupling followed by an intramolecular cyclization, to produce complex polycyclic systems. ias.ac.in

Rearrangement Pathways: Rearrangements, such as the Fries rearrangement, could potentially occur under specific conditions (e.g., Lewis or Brønsted acids). If the hydroxyl group is first acylated, the resulting aryl ester could rearrange to a hydroxyaryl ketone. However, the steric hindrance from the tert-butyl group and the electronic effects of the bromine atoms would significantly influence the feasibility and regioselectivity of such rearrangements.

Transition Metal-Catalyzed Cross-Coupling Reactions of Aryl Bromides

The two bromine atoms on the aromatic ring of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki, Heck, and Sonogashira Coupling Reactions with Dibrominated Substrates

The presence of two bromine atoms allows for selective mono- or double cross-coupling reactions, depending on the stoichiometry of the reagents and reaction conditions. nih.gov

Suzuki Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base. It is a versatile method for forming biaryl compounds. nih.govnih.gov For a dibrominated substrate like the title compound, selective mono-arylation can be achieved, followed by a second, different coupling, to produce asymmetrical products. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgnih.govmychemblog.com The reaction typically proceeds through a cycle involving oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov This method offers a direct way to introduce vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org Copper-free protocols have also been developed. nih.gov This is a highly efficient method for synthesizing arylalkynes. A palladium-catalyzed carbonylative Sonogashira coupling represents a more advanced application, allowing for the synthesis of alkynyl imines. nih.gov

Table 2: Overview of Cross-Coupling Reactions
ReactionCoupling PartnerCatalyst SystemProduct Type
SuzukiAr'-B(OH)₂Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃)Biaryl
HeckAlkene (e.g., Styrene)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkene
SonogashiraTerminal AlkynePd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N)Arylalkyne

Directed Metalation and Metal-Halogen Exchange Reactions

Directed Metalation (DoM): The hydroxyl and ester groups on the aromatic ring can act as directed metalation groups (DMGs). In a DoM reaction, a strong base, typically an organolithium reagent, coordinates to the heteroatom of the DMG and selectively removes a proton from the ortho position. nih.govbaranlab.org For this compound, the powerful directing effect of the hydroxyl group would likely direct lithiation to the C6 position, assuming the hydroxyl proton is first removed. The resulting organolithium species can then be trapped with various electrophiles to introduce a new substituent with high regioselectivity. semanticscholar.orgrsc.org

Metal-Halogen Exchange: This reaction is a fundamental process in organometallic chemistry where an organic halide is converted into an organometallic compound. wikipedia.org It is particularly efficient for aryl bromides and iodides. wikipedia.org Treatment of this compound with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures can result in the exchange of one of the bromine atoms for a lithium atom. wikipedia.orgias.ac.in This exchange is typically very fast and kinetically controlled. wikipedia.orglookchem.com The resulting aryllithium intermediate is a potent nucleophile and can react with a wide range of electrophiles. The presence of two bromine atoms raises questions of selectivity, which can sometimes be controlled by temperature or the specific organometallic reagent used. nih.gov

Photochemical and Degradation Pathways of Brominated Esters

Brominated aromatic compounds, including brominated flame retardants (BFRs), are known to undergo photochemical degradation upon exposure to UV radiation. fera.co.ukresearchgate.net The primary degradation pathway is often reductive debromination, where a carbon-bromine bond is cleaved. fera.co.uk

For this compound, it is anticipated that UV irradiation would lead to the stepwise removal of bromine atoms. This process can generate a variety of less-brominated derivatives and potentially other degradation products. researchgate.netdoaj.org The rate and extent of degradation would depend on factors such as the wavelength of light, the solvent, and the presence of other substances. researchgate.net Studies on related BFRs have shown that photolysis can lead to the formation of numerous, sometimes more toxic, degradation products. doaj.org Microbial degradation is another potential pathway for the breakdown of such brominated compounds in the environment, often involving dehalogenation as a key step. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of Tert Butyl 3,5 Dibromo 2 Hydroxybenzoate

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for elucidating the precise molecular structure of tert-Butyl 3,5-dibromo-2-hydroxybenzoate (B262817) by mapping the chemical environments of its hydrogen and carbon nuclei.

The ¹H NMR spectrum provides critical information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum is expected to show three primary signals corresponding to the phenolic hydroxyl proton, the aromatic protons, and the protons of the tert-butyl group.

The hydroxyl proton (-OH) typically appears as a broad singlet, with a chemical shift that can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. The two aromatic protons are chemically non-equivalent and appear as two distinct doublets due to coupling with each other. The tert-butyl group's nine equivalent protons give rise to a sharp, intense singlet, a characteristic signal for this group.

Table 1: Predicted ¹H NMR Spectral Data for tert-Butyl 3,5-dibromo-2-hydroxybenzoate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OH5.0 - 11.0Broad SingletN/A
Ar-H (H4)~7.85Doublet (d)~2.5
Ar-H (H6)~7.60Doublet (d)~2.5
-C(CH₃)₃~1.60Singlet (s)N/A

Note: Predicted values are based on typical chemical shifts for similar structural motifs. The solvent is assumed to be CDCl₃.

The coupling constant (J) of approximately 2.5 Hz between the aromatic protons is characteristic of a meta-coupling (³JHH), confirming their 1,3-relationship on the benzene (B151609) ring.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in different chemical environments.

The carbonyl carbon of the ester group is significantly deshielded and appears at the lowest field. The aromatic carbons show a range of chemical shifts influenced by the attached substituents (-OH, -Br, -COOtBu). The carbons directly bonded to the electronegative bromine and oxygen atoms are shifted downfield. The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group appear at the highest field (most shielded).

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)~168
C2 (-OH)~155
C1 (-COOtBu)~115
C4 (Ar-CH)~140
C6 (Ar-CH)~128
C3 (-Br)~112
C5 (-Br)~110
-C (CH₃)₃~85
-C(C H₃)₃~28

Note: Predicted values are based on computational models and data from analogous compounds.

To unambiguously confirm the assignments made from 1D NMR spectra, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak correlating the two aromatic protons (H4 and H6), confirming their mutual spin-spin coupling and spatial proximity. No other correlations would be expected, given the isolated nature of the other proton systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would show correlations between the C4 carbon and the H4 proton, the C6 carbon and the H6 proton, and the tert-butyl methyl carbons with the tert-butyl protons. This allows for the definitive assignment of the protonated carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between carbon and hydrogen atoms, which is crucial for piecing together the molecular skeleton. youtube.com Key expected correlations include:

The tert-butyl protons showing a correlation to the quaternary carbon of the tert-butyl group and, importantly, to the ester carbonyl carbon (C=O), confirming the ester linkage.

The aromatic proton H4 showing correlations to C2, C6, and C5.

The aromatic proton H6 showing correlations to C2, C4, and C5. These correlations firmly establish the substitution pattern on the aromatic ring.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its main functional groups. The broadness of the O-H stretching band is indicative of hydrogen bonding, likely intramolecularly between the hydroxyl group and the ester carbonyl oxygen.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)
O-H StretchingPhenolic Hydroxyl3200 - 2800 (Broad)
C-H Stretching (sp³)tert-Butyl Group2980 - 2950
C-H Stretching (sp²)Aromatic Ring3100 - 3000
C=O StretchingEster Carbonyl1680 - 1660
C=C StretchingAromatic Ring1600 - 1450
C-O StretchingEster and Phenol (B47542)1300 - 1150
C-Br StretchingAryl Bromide700 - 550

Raman spectroscopy provides data that is complementary to FTIR. While FTIR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that involve a change in polarizability. For this molecule, Raman spectroscopy would be particularly useful for observing vibrations of the non-polar or symmetric bonds.

The symmetric "breathing" modes of the substituted benzene ring, which are often weak in the FTIR spectrum, are expected to produce strong signals in the Raman spectrum. The C-Br stretching vibrations would also be Raman active. In contrast, the polar O-H and C=O stretching vibrations, which are very strong in the FTIR spectrum, would likely be weaker in the Raman spectrum. This complementary nature ensures a more complete vibrational analysis of the molecule. scielo.br

Based on a comprehensive search of available scientific literature, specific experimental data for the advanced spectroscopic characterization of this compound is not publicly available. Detailed research findings on High-Resolution Mass Spectrometry (HRMS), X-ray Diffraction (XRD), and Ultraviolet-Visible (UV-Vis) Spectroscopy for this particular compound could not be located.

Therefore, it is not possible to provide a scientifically accurate article with the detailed data tables and research findings as requested in the specified outline for the following sections:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Generating content for these sections without published data would result in speculation or scientifically inaccurate information, which contravenes the core requirements of the request. To fulfill the prompt, published, peer-reviewed data for this specific compound is necessary.

Computational Chemistry and Theoretical Investigations of Tert Butyl 3,5 Dibromo 2 Hydroxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like tert-butyl 3,5-dibromo-2-hydroxybenzoate (B262817), DFT can be employed to predict a wide range of properties with a good balance between accuracy and computational cost.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the one with the minimum energy. For tert-butyl 3,5-dibromo-2-hydroxybenzoate, this process would involve exploring the rotational freedom around the ester linkage and the orientation of the hydroxyl and tert-butyl groups.

Conformational analysis of similar molecules, such as salicylic (B10762653) acid and its esters, has revealed that intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester group plays a crucial role in stabilizing the planar conformation of the molecule. rsc.org For this compound, a strong intramolecular hydrogen bond is expected, leading to a relatively rigid planar structure of the benzoate (B1203000) core. The bulky tert-butyl group, however, will have multiple low-energy rotational conformations that would be explored during the analysis. Studies on related compounds like acetylsalicylic acid have shown that the conformational space can be defined by key dihedral angles, and the energy differences between conformers can be on the order of several kcal/mol. missouri.edu

Table 1: Predicted Key Geometric Parameters for the Most Stable Conformer of this compound (Illustrative)

ParameterPredicted ValueBasis of Prediction
O-H···O=C Distance (Å)~1.8 - 2.0DFT studies on salicylic acid derivatives show strong intramolecular hydrogen bonds.
C=O Bond Length (Å)~1.22 - 1.24Typical for ester carbonyls involved in hydrogen bonding.
C-O (ester) Bond Length (Å)~1.35 - 1.37Standard for aryl esters.
Ar-C-O-C Dihedral Angle (°)~0 - 10Planarity enforced by the intramolecular hydrogen bond.

The electronic properties of a molecule are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) as the primary participants in chemical reactions. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilic character). youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. actascientific.com

For this compound, the HOMO is expected to be localized primarily on the aromatic ring and the oxygen atoms of the hydroxyl and ester groups, reflecting the electron-donating nature of these functionalities. The LUMO, conversely, is likely to be distributed over the aromatic ring and the carbonyl group, indicating these as the sites for nucleophilic attack. The presence of two bromine atoms, which are electron-withdrawing, would be expected to lower the energies of both the HOMO and LUMO compared to the non-brominated analogue.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. wuxiapptec.com Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. walisongo.ac.id For this compound, the ESP map would likely show a significant negative potential around the carbonyl oxygen and a positive potential around the hydroxyl hydrogen, consistent with their roles as a hydrogen bond acceptor and donor, respectively. wuxiapptec.com The regions around the bromine atoms would also exhibit some positive potential (the "sigma-hole"), a feature common to halogenated aromatic compounds.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative)

PropertyPredicted Value (eV)Significance
HOMO Energy-6.5 to -7.5Indicates the molecule's electron-donating capability.
LUMO Energy-1.0 to -2.0Indicates the molecule's electron-accepting capability.
HOMO-LUMO Gap4.5 to 6.5A larger gap suggests higher kinetic stability and lower chemical reactivity. actascientific.com

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for confirming the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding tensors can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra. ipb.pt By comparing the calculated spectrum with the experimental one, a confident assignment of all signals can be made. mdpi.com For this compound, calculations would predict the characteristic downfield shift of the hydroxyl proton due to hydrogen bonding, the singlet for the tert-butyl protons, and the distinct signals for the two aromatic protons.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. researchgate.net This allows for the assignment of key vibrational modes, such as the O-H stretch (broadened by hydrogen bonding), the C=O stretch of the ester, C-O stretches, and aromatic C-H and C=C vibrations. Computational studies on similar molecules like acetylsalicylic acid have shown good agreement between calculated and experimental IR spectra. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. researchgate.net For this compound, transitions involving the π-system of the benzene (B151609) ring (π→π*) and potentially charge-transfer transitions would be expected.

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. While no specific reaction mechanisms involving this compound have been published, we can hypothesize based on its structure. For instance, the esterification of salicylic acid is a well-studied reaction. A theoretical study on the hydrolysis of the ester bond in this compound would involve modeling the approach of a nucleophile (e.g., hydroxide (B78521) ion), locating the tetrahedral intermediate, and identifying the transition state for the departure of the tert-butoxide leaving group. The calculated energy barriers would provide insights into the reaction kinetics. Similarly, electrophilic aromatic substitution reactions could be modeled to predict the regioselectivity, guided by the electronic properties of the substituted ring.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While DFT is excellent for studying static properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of a molecule or a system of molecules over time. nih.gov An MD simulation of this compound, either in a vacuum or in a solvent, would provide insights into its conformational flexibility. It would allow for the observation of rotations around single bonds and the vibrations of the entire structure at a given temperature. This would be particularly useful for understanding the dynamics of the tert-butyl group and how it might influence the molecule's interaction with its environment. MD simulations can also be used to calculate thermodynamic properties such as free energies of solvation.

Theoretical Studies on Molecular Interactions and Recognition

The structure and electronic properties of this compound, as determined by computational methods, can be used to predict how it will interact with other molecules. For example, its ability to act as both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen) suggests it can participate in specific intermolecular interactions. The large, lipophilic tert-butyl group and the brominated aromatic ring also contribute to its potential for hydrophobic and halogen bonding interactions. These theoretical insights are crucial in fields like drug design and materials science, where understanding and predicting molecular recognition is a primary goal. Computational docking studies, for instance, could be performed to predict the binding affinity and orientation of this molecule within the active site of a target protein.

In Silico Binding Mode Predictions with Model Receptors

A pertinent example is the molecular docking analysis of 3,5-diiodosalicylic acid, a close structural analog of the dibromo counterpart, with the human aldo-keto reductase 1C1 (AKR1C1) enzyme. researchgate.net Such studies reveal the likely binding orientation and key intermolecular interactions that stabilize the ligand-receptor complex. For this compound, it is plausible that the carboxyl and hydroxyl groups of the salicylic acid core would be crucial for forming hydrogen bonds with amino acid residues in a receptor's active site. The bulky tert-butyl group and the bromine atoms would likely engage in hydrophobic and halogen bonding interactions, respectively, which can significantly contribute to the binding affinity.

The predicted binding interactions for a compound like this compound with a model receptor are summarized in the table below. This is a hypothetical representation based on common interactions observed for similar molecules.

Interaction Type Functional Group of Ligand Potential Interacting Residue (Model Receptor) Predicted Contribution to Binding
Hydrogen BondingHydroxyl (-OH) groupSerine, Threonine, TyrosineHigh
Hydrogen BondingCarbonyl (C=O) of the esterArginine, LysineModerate
Hydrophobic Interactionstert-Butyl groupLeucine, Isoleucine, ValineHigh
Halogen BondingBromine atoms (-Br)Electron-rich amino acids (e.g., backbone carbonyls)Moderate to High
van der Waals ForcesAromatic ringVarious nonpolar residuesModerate

These in silico predictions provide a foundational hypothesis for the mechanism of action of this compound and can guide the selection of biological targets for future experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR models can be developed to predict the activity of its analogs and to guide the design of new derivatives with enhanced potency.

While a specific QSAR model for this compound analogs is not publicly available, studies on related salicylic acid derivatives have identified several key molecular descriptors that are often correlated with their biological activity. fip.orgnih.gov These descriptors typically fall into three main categories:

Electronic Descriptors: These relate to the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For halogenated compounds, properties like electronegativity and polarizability are also significant.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar refractivity, and specific steric parameters that quantify the bulkiness of substituents. The size and position of the bromine atoms and the tert-butyl group would be critical steric descriptors for this compound.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which influences its ability to cross cell membranes. The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor.

A hypothetical QSAR model for analogs of this compound might take the following general form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(LogP) + c2(LUMO) + c3*(Steric Parameter)**

Where c0, c1, c2, and c3 are coefficients determined through regression analysis of a training set of compounds with known activities.

Based on such a model, new analogs can be designed by systematically modifying the structure of this compound and calculating their predicted activity. For instance, one could explore the effect of:

Varying the halogen atoms: Replacing bromine with chlorine or iodine to modulate electronic and steric properties.

Altering the ester group: Replacing the tert-butyl group with other alkyl or aryl groups to fine-tune hydrophobicity and steric bulk.

Introducing additional substituents on the aromatic ring to modify the electronic landscape of the molecule.

The table below presents a hypothetical design of analogs based on QSAR principles, with predicted changes in key descriptors and their likely impact on biological activity.

Analog Structure Modification Predicted Change in LogP Predicted Change in Steric Bulk Predicted Change in Electronic Properties Hypothesized Impact on Activity
tert-Butyl 3,5-dichloro-2-hydroxybenzoateBr to ClDecreaseDecreaseIncrease in electronegativityPotentially altered
tert-Butyl 3,5-diiodo-2-hydroxybenzoateBr to IIncreaseIncreaseDecrease in electronegativityPotentially altered
Isopropyl 3,5-dibromo-2-hydroxybenzoatetert-Butyl to IsopropylDecreaseDecreaseNo significant changePotentially decreased due to reduced hydrophobic interactions
Phenyl 3,5-dibromo-2-hydroxybenzoatetert-Butyl to PhenylIncreaseIncreaseIntroduction of π-π stacking potentialPotentially increased

This systematic, in silico-guided approach to analog design can significantly streamline the drug discovery process by prioritizing the synthesis and testing of compounds with the highest probability of success.

Strategic Applications and Functionalization of Tert Butyl 3,5 Dibromo 2 Hydroxybenzoate in Chemical Synthesis and Materials Science

tert-Butyl 3,5-dibromo-2-hydroxybenzoate (B262817) as a Key Synthetic Intermediate

tert-Butyl 3,5-dibromo-2-hydroxybenzoate serves as a versatile and strategic intermediate in organic synthesis. Its structure is endowed with multiple functional groups that can be selectively manipulated, making it a valuable starting material for a range of more complex molecules. The key features of this compound include two bromine atoms, a phenolic hydroxyl group, and a tert-butyl protected carboxylic acid. The bulky tert-butyl group provides steric protection for the carboxyl functionality, allowing reactions to be carried out on other parts of the molecule without affecting the acid group. This protecting group can be readily removed under acidic conditions to liberate the free carboxylic acid when desired. The bromine atoms, positioned at the 3 and 5 locations on the aromatic ring, are excellent leaving groups for various cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Precursor for Novel Brominated Salicylic (B10762653) Acid Derivatives

The primary role of this compound is as a stable, easily handleable precursor to 3,5-dibromosalicylic acid and its derivatives. Direct bromination of salicylic acid can lead to mixtures of products, including 5-bromosalicylic acid and dibrominated compounds, and can sometimes result in decarboxylation. ias.ac.in Using the tert-butyl ester as a starting point allows for more controlled synthetic pathways.

The deprotection of the tert-butyl ester yields 3,5-dibromosalicylic acid, a compound that is itself a building block for various applications. From this key intermediate, a variety of derivatives can be synthesized. For instance, the carboxylic acid can be converted into amides, esters, or other functional groups, while the phenolic hydroxyl group can be alkylated or acylated. This versatility allows for the synthesis of a library of novel brominated salicylic acid derivatives with tailored electronic and steric properties for applications in medicinal chemistry and materials science. For example, novel functionalized benzimidazole-salicylic acid molecules with unique photophysical and biological properties have been designed and synthesized from salicylic acid precursors. nih.gov

Building Block for Complex Polyaromatic and Heterocyclic Scaffolds

The two bromine atoms on the aromatic ring of this compound make it an ideal substrate for transition-metal-catalyzed cross-coupling reactions. This functionality is pivotal for constructing complex polyaromatic and heterocyclic systems. Reactions such as Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new aryl, vinyl, or alkynyl substituents at the 3 and 5 positions.

This strategy allows for the extension of the aromatic system, leading to the formation of biaryls, polycyclic aromatic hydrocarbons (PAHs), and other conjugated systems. Furthermore, intramolecular or intermolecular coupling reactions can be designed to construct heterocyclic rings, such as dibenzofurans or carbazoles, by forming bonds between the existing ring and newly introduced substituents. The salicylic acid moiety itself is a core component of some heterocyclic structures, such as benzimidazole-salicylic acid hybrids, which have applications as fluorescent probes and enzyme inhibitors. nih.gov The ability to build out complex scaffolds from this relatively simple starting material highlights its importance as a versatile building block in synthetic chemistry.

Role in the Synthesis of Chiral Ligands and Catalytic Systems

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Salicylic acid and its derivatives are known to act as ligands for various metal centers. The structure of this compound provides a rigid scaffold that can be elaborated into chiral ligands.

The hydroxyl and carboxyl groups can serve as bidentate coordination sites for a metal catalyst. The bromine atoms can be replaced with chiral moieties through cross-coupling reactions to create a chiral environment around the metal center. The steric bulk provided by the substituents is often a critical factor in achieving high enantioselectivity in catalytic reactions. mdpi.com For example, the strategic placement of bulky groups can control the trajectory of incoming substrates, favoring one enantiomeric pathway over the other. The derivatization of this dibrominated scaffold allows for the systematic tuning of both steric and electronic properties, facilitating the development of new, highly effective chiral ligands and catalytic systems for a range of asymmetric transformations. researchgate.netnih.gov

Potential Applications in Advanced Materials

The unique combination of functional groups and substituents in this compound makes it an attractive candidate for the development of advanced materials with specific, high-performance properties. The presence of bromine atoms, a UV-absorbing phenolic core, and reactive sites for polymerization positions this molecule as a valuable component in materials science.

Incorporation into Functional Polymer Architectures

The dibromo-functionality of the molecule allows it to be used as a monomer in the synthesis of functional polymers. Through step-growth polymerization techniques, such as Suzuki polycondensation, it can be incorporated into the backbone of conjugated polymers. These polymers would possess a regular arrangement of the brominated salicylic acid unit, potentially leading to materials with interesting optoelectronic properties.

Alternatively, the hydroxyl or carboxyl groups (after deprotection) can be used to incorporate the molecule as a pendant group onto a polymer backbone through esterification or amidation reactions. The incorporation of this moiety can impart specific properties to the host polymer, such as:

Flame Retardancy: The high bromine content can enhance the flame-retardant properties of the material.

Increased Refractive Index: The presence of heavy bromine atoms can increase the refractive index of the polymer, a desirable property for optical applications.

Post-Polymerization Modification: The remaining bromine atoms on the polymer chain can serve as reactive sites for further functionalization, allowing for the tailoring of the polymer's surface properties or the attachment of other functional molecules.

Development of UV-Absorbing and Photostabilizing Agents

Substituted hydroxybenzoates are a known class of ultraviolet (UV) absorbing agents. These molecules protect organic materials from photodegradation by absorbing harmful UV radiation and dissipating it as harmless thermal energy. The core structure of this compound is analogous to other phenolic UV absorbers. cymitquimica.com Compounds such as 2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate (often known as UV-120) are used commercially as photostabilizers. chemrio.com

The effectiveness of a UV absorber is dependent on its ability to undergo a photochemical process, such as excited-state intramolecular proton transfer (ESIPT), which provides an efficient pathway for energy dissipation. The 2-hydroxybenzoate structure is well-suited for this process. The substituents on the aromatic ring can modulate the absorption spectrum and photostability of the molecule. The bulky tert-butyl group can improve the compatibility of the additive with a polymer matrix and reduce its volatility, while the electron-withdrawing bromine atoms can shift the UV absorption profile. These features suggest that this compound and its derivatives are promising candidates for development as novel UV absorbers and photostabilizing agents for plastics, coatings, and cosmetic formulations. google.comnih.gov

Table of Related UV-Absorbing Compounds

Compound NameCAS NumberKey Structural FeaturesPrimary Application
2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)-5-chlorobenzotriazole3896-11-5Benzotriazole, chlorinated phenyl, tert-butyl groupUV absorber for plastics and coatings cymitquimica.com
2,4-di-tert-butylphenyl 3,5-di-tert-butyl-4-hydroxybenzoate4221-80-1Substituted hydroxybenzoate, multiple tert-butyl groupsUV absorber and stabilizer chemrio.com
Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate67845-93-6Hindered benzoate (B1203000) with long alkyl chainUV stabilizer google.com
4-tert-butyl-4'-methoxydibenzoylmethane70356-09-1Dibenzoylmethane derivativeUVA filter in cosmetics nih.gov

Precursors for Optoelectronic Materials and Devices

The dibrominated nature of this compound makes it a prime candidate as a monomer for the synthesis of conjugated polymers used in optoelectronic devices. The bromine atoms serve as reactive handles for cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, which are fundamental to the creation of polymers with extended π-conjugated systems like poly(p-phenylene vinylene) (PPV) and its derivatives. These materials are known for their semiconducting and light-emitting properties.

The general synthetic approach would involve the polymerization of the dibrominated monomer with a suitable co-monomer, for instance, a divinyl- or diboronic acid-functionalized aromatic compound. The tert-butyl ester and hydroxyl groups on the benzene (B151609) ring can modulate the polymer's final properties. The bulky tert-butyl group can enhance solubility, which is a critical factor for the solution-based processing of organic electronic materials. The hydroxyl group offers a site for further modification to fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the color of light emission and the efficiency of charge transport.

Table 1: Potential Optoelectronic Polymer Properties Influenced by Monomer Structure

Monomer Functional GroupPotential Influence on Polymer PropertiesRationale
3,5-Dibromo SubstituentsEnables polymer chain growthActs as leaving groups in metal-catalyzed cross-coupling reactions.
tert-Butyl EsterIncreased solubility, improved film morphologyThe bulky group disrupts intermolecular packing, preventing aggregation and improving processability.
2-Hydroxy GroupTuning of electronic band gap, potential for hydrogen bondingCan act as an electron-donating group and allow for post-polymerization functionalization.

By strategically choosing the co-monomer, a variety of polymer architectures with tailored optoelectronic characteristics could theoretically be achieved, making this compound a potentially valuable, though currently underexplored, building block in materials science.

Derivatization for Academic Research Probes

The functional groups on this compound also lend themselves to the synthesis of specialized probes for academic research, particularly in understanding reaction mechanisms and exploring biological systems.

Synthesis of Isotopically Labeled Analogs for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms through a chemical transformation. This compound can be synthesized with isotopic labels, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O), at specific positions.

For instance, replacing the hydrogen of the hydroxyl group with deuterium could be used to study kinetic isotope effects in reactions involving this group, providing insight into whether the O-H bond is broken in the rate-determining step. Similarly, incorporating ¹³C into the aromatic ring or the tert-butyl group would allow for the tracking of these fragments in complex rearrangements or polymerization reactions using ¹³C NMR spectroscopy or mass spectrometry.

Table 2: Potential Isotopically Labeled Analogs and Their Research Applications

Labeled AnalogIsotopePotential ApplicationAnalytical Technique
tert-Butyl 3,5-dibromo-2-(²H)hydroxybenzoateDeuterium (²H)Studying kinetic isotope effects in reactions involving the hydroxyl group.Kinetic analysis, Mass Spectrometry
tert-Butyl 3,5-dibromo-2-hydroxy-[1-¹³C]-benzoateCarbon-13 (¹³C)Tracing the carboxylate group in esterification or decarboxylation reactions.¹³C NMR Spectroscopy
(¹³C₄)-tert-Butyl 3,5-dibromo-2-hydroxybenzoateCarbon-13 (¹³C)Following the fate of the tert-butyl group during thermal or acidic processing.Mass Spectrometry, ¹³C NMR Spectroscopy

The synthesis of these labeled compounds would typically involve starting from commercially available isotopically enriched precursors and carrying out the standard synthetic route to the final product.

Preparation of Bio-Orthogonal Probes for Chemical Biology (excluding human trials)

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Probes designed for this purpose often contain "handles" like azides or terminal alkynes, which can undergo specific "click" reactions, such as the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).

The structure of this compound is well-suited for conversion into such probes. The bromine atoms can be replaced with either an azide (B81097) or an alkyne group through reactions like the Sonogashira coupling (for introducing an alkyne) or nucleophilic substitution with sodium azide. The remaining functional groups (hydroxyl and ester) could serve to modulate the probe's solubility and cell permeability or act as a point of attachment for other functionalities, such as a fluorophore or a biotin (B1667282) tag, after the initial bio-orthogonal reaction.

For example, a terminal alkyne could be introduced at the 5-position via a Sonogashira coupling. The resulting molecule could then be introduced into a biological system to react with an azide-modified biomolecule of interest. This would allow for the visualization or isolation of the target molecule for further study. The development of such probes from this compound represents a promising, albeit currently theoretical, avenue for creating new tools for chemical biology research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-butyl 3,5-dibromo-2-hydroxybenzoate, and how can purity be ensured?

  • Methodological Answer : Begin with tert-butyl 2-hydroxybenzoate and employ regioselective bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM). Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using 1H^1 \text{H}-NMR, noting the deshielding effects of bromine substituents on aromatic protons . Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using melting point analysis (expected range: 110–112°C) and HPLC (≥95% purity threshold) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}-NMR identifies aromatic protons (δ 7.2–8.0 ppm) and tert-butyl protons (δ 1.3–1.5 ppm). 13C^{13} \text{C}-NMR confirms ester carbonyl (δ ~165 ppm) and brominated aromatic carbons (δ 120–130 ppm).
  • IR : Detect ester C=O (1720–1740 cm1^{-1}) and hydroxyl O-H (broad ~3200 cm1^{-1}).
  • Mass Spectrometry : ESI-MS or EI-MS for molecular ion ([M+H]+^+) at m/z 372.009 .

Q. How can researchers address low solubility during crystallization of this compound?

  • Methodological Answer : Optimize solvent systems by testing mixtures of ethanol, acetone, or dichloromethane with non-polar solvents (e.g., hexane). Gradual cooling (0.5°C/min) enhances crystal formation. For persistent issues, employ seeding with pre-characterized crystals or switch to vapor diffusion methods .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence bromination regioselectivity in 2-hydroxybenzoate derivatives?

  • Methodological Answer : The tert-butyl group creates steric hindrance, directing bromination to the para position relative to the hydroxyl group. Computational modeling (DFT, Gaussian) predicts electron density distribution, while kinetic studies (variable-temperature NMR) reveal transition-state stabilization. Compare with meta-brominated byproducts using LC-MS to validate selectivity .

Q. What experimental design strategies resolve contradictions between X-ray crystallography and solution-state NMR data for this compound?

  • Methodological Answer :

  • X-ray : Resolve solid-state conformation (e.g., dihedral angles between ester and aromatic planes).
  • NMR in Solution : Use NOESY/ROESY to detect through-space interactions, identifying dynamic conformers.
  • DFT Modeling : Compare calculated 1H^1 \text{H}-NMR shifts (GIAO method) with experimental data to reconcile discrepancies .

Q. How can researchers optimize catalytic coupling reactions (e.g., Suzuki-Miyaura) involving this compound?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4, XPhos-Pd-G3, or NiCl2_2(dppf) for efficiency.
  • Solvent Optimization : Use DMF or THF with TBABr (tetrabutylammonium bromide) as a phase-transfer catalyst to enhance solubility .
  • Monitoring : Track reaction progress via 1H^1 \text{H}-NMR (disappearance of Br signals) or GC-MS.

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of brominated vapors.
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
  • Waste Disposal : Neutralize with sodium bicarbonate before incineration .

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Feasible Synthetic Routes

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Reactant of Route 1
tert-Butyl 3,5-dibromo-2-hydroxybenzoate
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Reactant of Route 2
tert-Butyl 3,5-dibromo-2-hydroxybenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.